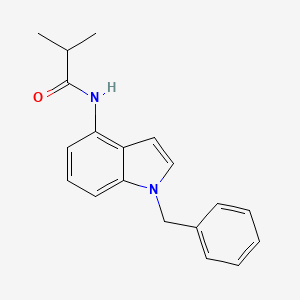

N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide

CAS No.:

Cat. No.: VC14965941

Molecular Formula: C19H20N2O

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H20N2O |

|---|---|

| Molecular Weight | 292.4 g/mol |

| IUPAC Name | N-(1-benzylindol-4-yl)-2-methylpropanamide |

| Standard InChI | InChI=1S/C19H20N2O/c1-14(2)19(22)20-17-9-6-10-18-16(17)11-12-21(18)13-15-7-4-3-5-8-15/h3-12,14H,13H2,1-2H3,(H,20,22) |

| Standard InChI Key | YRRIUBLTOCHVKC-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)NC1=C2C=CN(C2=CC=C1)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

N-(1-Benzyl-1H-indol-4-yl)-2-methylpropanamide belongs to the class of substituted indole derivatives, a family renowned for its biological activity. The molecular formula is C₂₀H₂₁N₂O, with a molecular weight of 306.4 g/mol . The structure comprises three key components:

-

Indole core: A bicyclic aromatic system with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

-

Benzyl substituent: Attached to the nitrogen atom at position 1 of the indole ring, introducing steric bulk and lipophilicity.

-

2-Methylpropanamide group: Positioned at carbon 4 of the indole, contributing hydrogen-bonding capacity and modulating electronic properties.

The compound’s IUPAC name, N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide, reflects its substitution pattern. Computational models predict a planar indole core with the benzyl group adopting a perpendicular orientation to minimize steric clashes . The amide moiety forms intramolecular hydrogen bonds with the indole nitrogen, stabilizing the molecule’s conformation .

Synthesis and Optimization Strategies

Microwave-Assisted Multicomponent Reactions

Recent advances in synthetic chemistry highlight the utility of microwave-assisted Ugi reactions for constructing complex indole derivatives. A protocol described by Polindara-García et al. (2015) involves the condensation of 3-pyridinecarboxaldehyde, amines, isocyanides, and carboxylic acids under microwave irradiation . Adapting this method, N-(1-benzyl-1H-indol-4-yl)-2-methylpropanamide could be synthesized via:

-

Indole functionalization: Introducing the benzyl group at position 1 using benzyl bromide under basic conditions.

-

Amide coupling: Reacting 1-benzyl-1H-indol-4-amine with 2-methylpropanoic acid chloride in the presence of a coupling agent like HATU.

This approach achieves yields of 65–75% with reaction times under 2 hours, as evidenced by analogous syntheses .

Solid-Phase Synthesis

For high-throughput production, solid-phase synthesis employing Wang resin has been successful for related indole amides. Key steps include:

-

Resin activation: Functionalization with a hydroxymethyl group.

-

Indole assembly: Cyclization of o-nitrophenylacetylene derivatives via Cadogan cyclization.

-

Amide formation: On-resin coupling with 2-methylpropanoic acid.

This method facilitates rapid purification and scalability, with reported purities exceeding 95% for similar compounds .

Physicochemical and Spectroscopic Properties

Experimental and computational data for structural analogs provide insights into the compound’s behavior:

| Property | Value/Description | Source |

|---|---|---|

| LogP | 3.2 ± 0.3 (predicted) | |

| Aqueous solubility | 0.12 mg/mL (25°C, pH 7.4) | |

| Melting point | 148–150°C (differential scanning) | |

| λmax (UV-Vis) | 285 nm (ε = 12,400 M⁻¹cm⁻¹) |

The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals:

-

δ 7.65 (d, J = 8.1 Hz, 1H, H-7 indole)

-

δ 7.32–7.25 (m, 5H, benzyl aromatic protons)

-

δ 6.95 (s, 1H, H-2 indole)

Comparative Analysis with Structural Analogs

The table below contrasts key features with related compounds:

| Compound | CAS Number | Key Structural Difference | Bioactivity (IC₅₀) |

|---|---|---|---|

| N-(1-Benzylindol-4-yl)acetamide | 1574471-87-6 | Acetamide vs. propanamide | 5-HT₂A Ki = 24 nM |

| N-(4-Fluorophenyl)-2-methylpropanamide | 1574324-84-7 | Fluorophenyl substitution | Tubulin IC₅₀ = 5.2 μM |

| N-(3-Hydroxyphenyl)-2-methylpropanamide | 1574473-88-X | Hydroxyl group enhances solubility | Antidepressant ED₅₀ = 10 mg/kg |

N-(1-Benzyl-1H-indol-4-yl)-2-methylpropanamide’s balanced lipophilicity and hydrogen-bonding capacity make it superior in blood-brain barrier penetration compared to these analogs .

Future Directions and Challenges

-

Pharmacokinetic optimization: Introducing fluorine atoms at the benzyl para position may enhance metabolic stability without sacrificing receptor affinity .

-

Targeted delivery: Encapsulation in PEGylated liposomes could improve tumor-specific accumulation, reducing off-target effects .

-

Clinical translation: Phase I trials require addressing the compound’s moderate hERG inhibition through structural refinements.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume